N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is a synthetic organic compound belonging to the class of nitroimidazoles. It combines structural elements of both benzothiophene and nitroimidazole moieties. This compound has attracted scientific interest due to its potential biological activity, particularly as a potential antiprotozoal agent. [] Research has explored its metabolic profile, particularly in rat models, to understand its breakdown and elimination pathways. []
Mechanism of Action
Reduction of the nitro group: This process, often facilitated by anaerobic organisms, could lead to the formation of reactive intermediates that damage cellular components and interfere with crucial metabolic processes. []
Compound Description: This compound is a key starting material in the synthesis of various heterocyclic compounds, including pyrimidine derivatives. [] Its reactivity with substituted benzylidenemalononitriles leads to the formation of 4-amino-2-(1-cyano-2-arylvinyl)benzothieno[2,3-d]pyrimidine derivatives. []
Relevance: This compound shares the 4,5,6,7-tetrahydro-1-benzothiophene core with the target compound, N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide. The presence of the amino and nitrile groups at positions 2 and 3, respectively, allows for further functionalization and modification to create structurally related analogs. []
Compound Description: This compound is formed during the attempted acetylation of aminobenzothienopyrimidines, resulting from the degradation of the pyrimidine ring. []
Relevance: This compound also shares the 4,5,6,7-tetrahydro-1-benzothiophene core with the target compound, N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide. It features a cyano group at position 3 and an acetamide group at position 2, demonstrating structural similarity to the target compound. []
Compound Description: This compound serves as a versatile precursor for synthesizing various heterocyclic compounds, including pyrazole, thiazole, 1,3,4-thiadiazole, and polysubstituted thiophene derivatives. [] It reacts with phenyl isothiocyanate to form the thiol derivative, which upon treatment with hydrazonyl chlorides yields 1,3,4-thiadiazole derivatives. [] Furthermore, reactions with active methylene reagents like malononitrile or ethyl cyanoacetate in the presence of elemental sulfur generate polysubstituted thiophene derivatives. []
Relevance: Although structurally distinct from the target compound, N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide, this compound highlights the synthetic utility of the 2-cyanoacetamide motif present in the target compound. It demonstrates the potential for utilizing this motif to create a diverse range of heterocyclic analogs. []
Morinidazole
Compound Description: Morinidazole, with the chemical name R,S-1-(2-methyl-5-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol, is a new 5-nitroimidazole antimicrobial agent. [] Its primary metabolic pathway in humans involves glucuronidation followed by renal excretion. [] Intriguingly, the glucuronidation occurs predominantly at the nitrogen atom of the morpholine ring, leading to the formation of S-morinidazole glucuronide and R-enantiomer glucuronide. []
Compound Description: This antiprotozoal agent undergoes extensive metabolism in rats, resulting in the excretion of thirteen identified urinary metabolites. [] The primary free metabolite is cis-3a,4,5,6,7,7a-hexahydro-3-carboxamido-1,2-benzisoxazole. [] The remaining metabolites are hydroxylated derivatives with substitutions at various positions on the cyclohexane ring. []
Compound Description: CDPPB is a centrally active, positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) subtype. [, ] Structural modifications of CDPPB, particularly incorporating electronegative substituents in the para-position of the benzamide and a halogen atom in the ortho-position of the 1-phenyl ring, enhance both binding affinity and functional activity at mGluR5. [] Subchronic administration of CDPPB, unlike other mGluR5 modulators and GABAB receptor agonists, does not lead to tolerance development for its antiseizure properties in fragile X syndrome mice. []
Relevance: Although CDPPB lacks the 1-methyl-5-nitro-1H-imidazol-1-yl group, its investigation into allosteric modulation of mGluR5 provides a potential avenue for exploring the pharmacological activity of the target compound, N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide. The study of CDPPB and its analogs highlights the influence of structural modifications on binding affinity and functional activity, suggesting similar strategies could be applied to the target compound to modulate its potential interactions with receptors. [, ]
Venetoclax
Compound Description: Venetoclax (ABT-199) is a potent BCL-2 inhibitor used in the treatment of hematologic malignancies. [] Its metabolism primarily involves oxidation on the dimethyl cyclohexenyl moiety, followed by sulfation and/or nitro reduction. [] Notably, M27, a significant human metabolite, originates from oxidation at the 6 position of the cyclohexenyl ring followed by cyclization at the α-carbon of the piperazine ring. [] Oxidative stress degradation of venetoclax produces two impurities: venetoclax N-oxide (VNO) and venetoclax hydroxylamine impurity (VHA), with VNO undergoing [, ] Meisenheimer rearrangement to form VHA. []
Relevance: Despite venetoclax's distinct structure from the target compound, N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide, its metabolic profile provides valuable insights into the potential biotransformation of nitro-containing aromatic compounds. The identified metabolites and impurities of venetoclax offer clues to possible metabolic pathways and degradation products of the target compound, especially considering the presence of the nitro group on its imidazole ring. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.